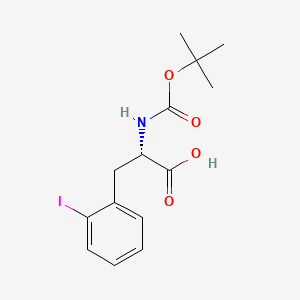

Boc-2-iodo-l-phenylalanine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Boc-2-iodo-l-phenylalanine is a useful boc protected 2-iodo-l-phenylalanine for proteomics research . In general, Boc protection of phenylalanine deactivates the amine group, thus protecting it. This allows specific synthesis or other reactions to occur .

Synthesis Analysis

A reliable, scalable, cost-effective, and chromatography-free synthesis of 4-azido-L-phenylalanine beginning from L-phenylalanine is described . Investigations into the safety of the synthesis reveal that the Ullman-like Cu(I)-catalyzed azidation step does not represent a significant risk .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula: (CH3)3COCONHCH (COOH)CH2C6H4I . Its molecular weight is 391.20 .

Chemical Reactions Analysis

This compound is used in Boc solid-phase peptide synthesis and C-H Activation reactions . It is also used as a p-iodo phenyl alanine derivative with N-Boc protection .

Physical and Chemical Properties Analysis

This compound is a white to off-white powder . It has a melting point of 157-163 C . It is slightly soluble in water .

科学的研究の応用

Radioiodination of Phenylalanine Derivatives for Peptide Synthesis : N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester, synthesized from N-Boc-p-iodo-L-phenylalanine, has been used for radioiodination and direct application in peptide synthesis (Wilbur et al., 1993).

Native Chemical Ligation at Phenylalanine : Erythro-N-Boc-β-mercapto-L-phenylalanine, derived from N-Boc amino acid, has been developed to enable native chemical ligation at phenylalanine, demonstrating its utility in peptide synthesis (Crich & Banerjee, 2007).

Photoactivatable Analogues of Phenylalanine : Boc-protected derivatives of phenylalanine have been used in the synthesis of photoactivatable analogues, which are significant in biological studies (Baldini et al., 1988).

Synthesis of Aminomethyl-L-Phenylalanine : N-Boc-4-Aminomethyl-L-phenylalanine, prepared from N-Boc-4-Iodophenylalanine, showcases the synthetic versatility of Boc-iodo-phenylalanine derivatives (Hartman & Halczenko, 1991).

Thermal Decomposition Studies : The thermal decomposition processes of Boc-p-fluoro-phenylalanine and Boc-p-iodo-phenylalanine have been studied, offering insights into their stability and reactivity (Cai et al., 2000).

Conformational Studies in Solution : The conformations of l-phenylalanine oligomers, including BOC-(Phe)n-OMe, have been investigated, providing insights into their structural properties (Peggion et al., 1974).

FRET Cassettes and DNA Sequencing Potential : Tri-functional amino acid derivatives, such as t-Boc-l-para-amino-phenylalanine, have been used in the design of FRET cassettes and DNA sequencing research (Nampalli et al., 2002).

Synthesis of Phosphonophenylalanine Analogues : The synthesis of N-Boc (S)-4-(diethylphosphono)-(α-methyl)phenylalanine and related compounds illustrates the application in the study of cellular signal transduction processes (Oishi et al., 2004).

作用機序

Target of Action

Boc-2-iodo-l-phenylalanine is a useful boc protected 2-iodo-l-phenylalanine for proteomics research . The primary target of this compound is the amine group of phenylalanine . The Boc protection of phenylalanine deactivates the amine group, thus protecting it . This allows specific synthesis or other reactions to occur .

Mode of Action

The compound interacts with its targets by deactivating the amine group of phenylalanine . This is achieved through Boc protection, which is generally unreactive to most bases and nucleophiles . This interaction results in the protection of the amine group, allowing for specific synthesis or other reactions .

Safety and Hazards

特性

IUPAC Name |

(2S)-3-(2-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAPUJMUOMAUNOD-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1I)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1I)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18INO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(3-Methylbutyl)-1H-indol-3-yl]ethanone](/img/no-structure.png)

![N-2-Chlorobenz-[b,f][1,4]oxazepine-11-yl Amoxapine](/img/structure/B581846.png)